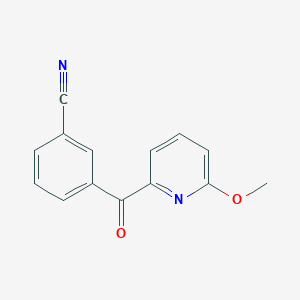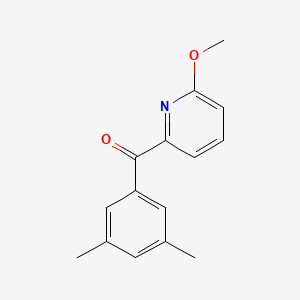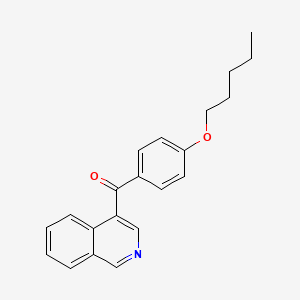
5-(2-Fluorobenzoyl)-2-methylpyridine
Vue d'ensemble
Description
“5-(2-Fluorobenzoyl)-2-methylpyridine” is likely a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-Fluorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom at the 2nd position .
Synthesis Analysis
While specific synthesis methods for “5-(2-Fluorobenzoyl)-2-methylpyridine” are not available, similar compounds often involve acylation reactions . For instance, a method takes 2-(2-fluorobenzoyl) malononitrile as a raw material to synthesize a related compound .Applications De Recherche Scientifique
Crystal Structure Analysis
- A study by Ribet et al. (2005) focused on the conformational analysis and crystal structure of a compound related to 5-(2-Fluorobenzoyl)-2-methylpyridine, highlighting its solid and solution conformations and thermal stability through techniques like NMR analyses, X-ray powder diffraction, and differential scanning calorimetry (Ribet et al., 2005).
Pharmacological Properties
- Vanover et al. (2006) investigated the pharmacological properties of a structurally similar compound, emphasizing its receptor activity and potential as a therapeutic agent, which could be relevant to understanding 5-(2-Fluorobenzoyl)-2-methylpyridine (Vanover et al., 2006).
Antioxidant Activity and DNA Binding
- Yılmaz et al. (2020) conducted a study on a novel compound closely related to 5-(2-Fluorobenzoyl)-2-methylpyridine, examining its structure, antioxidant activity, DNA binding affinity, and molecular docking studies. This provides insights into the biochemical interactions and potential applications of similar compounds (Yılmaz et al., 2020).
Synthesis and Medicinal Chemistry Applications
- Bagdi et al. (2015) reviewed the synthesis of imidazopyridine scaffolds, which are structurally related to 5-(2-Fluorobenzoyl)-2-methylpyridine, demonstrating its significance in medicinal chemistry due to its wide range of applications (Bagdi et al., 2015).
Crystallographic Studies
- Gallagher et al. (2008, 2009) conducted crystallographic studies on compounds similar to 5-(2-Fluorobenzoyl)-2-methylpyridine, offering detailed insights into their molecular structure and interactions, which is crucial for understanding the physical and chemical properties of such compounds (Gallagher et al., 2008), (Gallagher et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(2-fluorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMSRFDOVAUWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















